molecular formula C27H44N7O20P3S2 B161832 Hmgdithio-coa CAS No. 134785-93-6

Hmgdithio-coa

Cat. No.: B161832
CAS No.: 134785-93-6
M. Wt: 943.7 g/mol
InChI Key: DLQIGXWYURVVQD-SJBCKIPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-methylglutaryldithio-coenzyme A, commonly referred to as HMGdithio-CoA, is a dithioester analog of 3-hydroxy-3-methylglutaryl-coenzyme A. This compound is known for its potent inhibitory effects on the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, particularly in the bacterium Pseudomonas mevalonii . The inhibition of this enzyme is significant because it plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of sterols and isoprenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

HMGdithio-CoA is synthesized enzymatically using the HMG-CoA synthase catalyzed condensation of acetyl-coenzyme A with 3-oxo-1-thionobutyryl-coenzyme A . The reaction is typically carried out in a buffer solution, such as 0.1 M Tris-HCl at pH 8.0, and at a temperature of 25°C. The reaction is monitored spectrophotometrically by the disappearance of the absorbance at 360 nm due to the ene(thiol)ate ion of 3-oxo-1-thionobutyryl-coenzyme A .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

HMGdithio-CoA primarily undergoes inhibition reactions with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The inhibition is mainly competitive with respect to 3-hydroxy-3-methylglutaryl-coenzyme A and noncompetitive with respect to NADH .

Common Reagents and Conditions

    Reagents: Acetyl-coenzyme A, 3-oxo-1-thionobutyryl-coenzyme A, HMG-CoA synthase.

    Conditions: 0.1 M Tris-HCl buffer at pH 8.0, 25°C.

Major Products

The primary product of the enzymatic reaction is 3-hydroxy-3-methylglutaryldithio-coenzyme A itself. In the context of its inhibitory action, the major outcome is the reduced activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to decreased biosynthesis of mevalonate and its downstream products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dithioester structure, which allows it to act as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Unlike statins, which are commonly used as cholesterol-lowering drugs, this compound is primarily used in research settings to study enzyme inhibition and metabolic pathways .

Properties

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQIGXWYURVVQD-SJBCKIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928761
Record name 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134785-93-6
Record name 3-Hydroxy-3-methylglutaryldithio-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hmgdithio-coa
Reactant of Route 2
Hmgdithio-coa
Reactant of Route 3
Hmgdithio-coa
Reactant of Route 4
Hmgdithio-coa
Reactant of Route 5
Hmgdithio-coa
Reactant of Route 6
Hmgdithio-coa

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